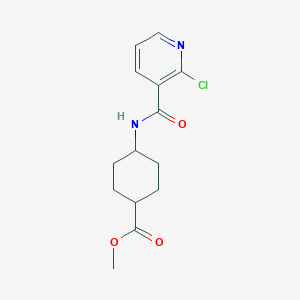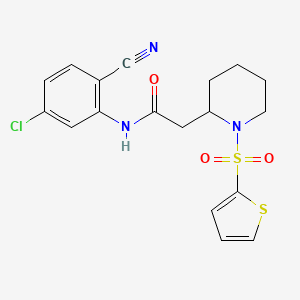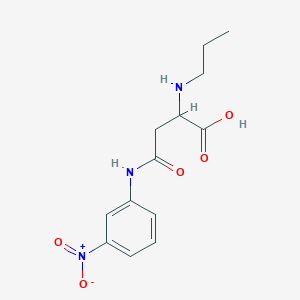![molecular formula C20H24N4O5S B2357797 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 325729-20-2](/img/structure/B2357797.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide, also known as BDP or BDP-9066, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Application: This compound is identified as an effective inhibitor of human carbonic anhydrase (CA), particularly isoforms hCA II and hCA VII, which are involved in epileptogenesis. It has demonstrated potential as an anticonvulsant, showing seizure protection in animal models (Mishra et al., 2017).
Anticancer Activity
- Application: Various derivatives of this compound have shown significant in vitro anticancer activity against different human cancer cell lines, including cervical and breast carcinoma. These findings are supported by molecular docking studies indicating their potential interaction with cancer-related proteins (Boddu et al., 2018).
Antipsychotic Potential
- Application: Some derivatives of this chemical compound are being explored for their potential antipsychotic properties. The ongoing research aims to synthesize and evaluate these compounds for their effectiveness in treating psychiatric disorders (Bari et al., 2019).
Antimicrobial and Antifungal Activity
- Application: Certain derivatives have displayed effective in vitro activities against various strains of bacteria and yeasts. This suggests their potential use in developing new antimicrobial and antifungal agents (Temiz‐Arpacı et al., 2005).
Anti-Inflammatory and Anticancer Properties
- Application: Derivatives of this compound have shown significant anti-inflammatory and anticancer activities in vitro. This dual action presents a promising avenue for the development of new therapeutic agents (Ghule et al., 2013).
Mecanismo De Acción
Target of Action
It’s worth noting that the compound’s affinity data suggests it has some inhibitory activity against human carbonic anhydrase 1 .
Mode of Action
Based on its inhibitory activity, it can be hypothesized that it may interact with its target enzyme, possibly binding to the active site and preventing the enzyme from catalyzing its usual reactions .
Biochemical Pathways
Given its potential inhibitory activity against carbonic anhydrase 1, it could be involved in the regulation of ph and fluid balance in the body, as these are the primary functions of this enzyme .
Result of Action
If it does inhibit carbonic anhydrase 1, it could potentially affect processes such as ph regulation and fluid balance in the body .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c21-30(26,27)17-4-2-16(3-5-17)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,22,25)(H2,21,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVDCXTYWRMDLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)


![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)
